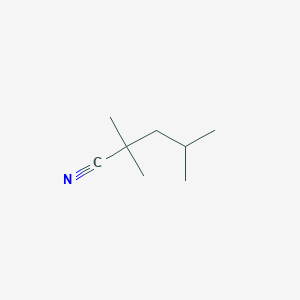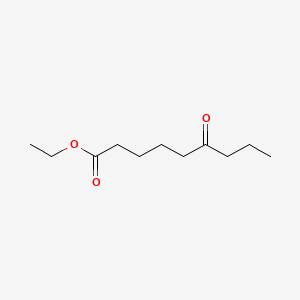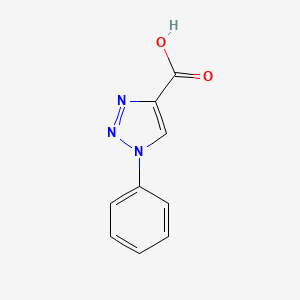
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
“1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H7N3O2 . It is a derivative of 1H-1,2,3-triazole .
Synthesis Analysis
A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (1a-s) with an N atom occupying the X2 position was designed and synthesized . The study mainly focused on the modification of the X2 position in febuxostat analogs .Molecular Structure Analysis
The molecular structure of “1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid” consists of a phenyl group attached to the 1-position of a 1H-1,2,3-triazole ring, which is further substituted at the 4-position with a carboxylic acid group .Aplicaciones Científicas De Investigación
1,2,3-Triazoles are a class of heterocyclic compounds. They are not found in nature but have found broad applications in various scientific fields :
-
Organic Synthesis and Drug Discovery : 1,2,3-triazoles are of great importance in the fields of chemistry and chemical biology, due to their unique properties, inert nature, and ability to mimic amide bonds . They are often seen in experimental drug candidates and approved drugs . For example, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
-
Pharmacological Potentials : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
-
Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science : The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .
-
Anticancer Medication : The triazole motif is present in several well-known pharmacophores that are currently on the market as anticancer medications. For example, carboxyamidotriazole is an anticancer drug that contains a 1,2,3-triazole motif .
-
Antibiotic : Triazoles are also found in antibiotics. For instance, cefatrizine, a wide-spectrum cephalosporin antibiotic, and tazobactam, a β-lactam antibiotic, both contain a 1,2,3-triazole motif .
-
Anticonvulsant Drug : Rufinamide is an anticonvulsant drug that contains a 1,2,3-triazole motif .
-
Dyes and Photographic Materials : Triazoles are used in the production of dyes and photographic materials . Their ability to form complex structures with various metals makes them suitable for these applications.
-
Photostabilizers : Triazoles can absorb and dissipate UV radiation, which makes them effective photostabilizers . They can protect materials from the harmful effects of UV light.
-
Agrochemicals : Triazoles are used in the production of agrochemicals . They can act as growth regulators and fungicides, helping to protect crops and increase yield.
-
Corrosion Inhibitors : Triazoles can form a protective layer on the surface of metals, particularly copper alloys, preventing them from corrosion .
-
Organocatalysis : Triazoles have been used in organocatalysis . Their ability to act as ligands for various metals makes them suitable for this application.
-
Materials Science : Triazoles have found applications in materials science . They can be used in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
1-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDBIFHDJPMBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339280 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
4600-04-8 | |
| Record name | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)

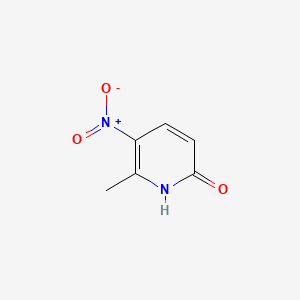
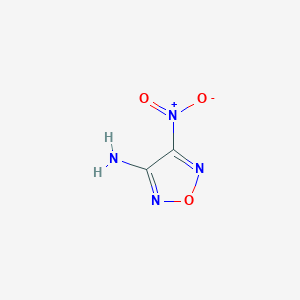
![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)


![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)
![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)
